Magnolianin

Description

Properties

IUPAC Name |

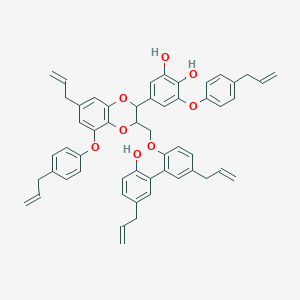

5-[3-[[2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenoxy]methyl]-7-prop-2-enyl-5-(4-prop-2-enylphenoxy)-2,3-dihydro-1,4-benzodioxin-2-yl]-3-(4-prop-2-enylphenoxy)benzene-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H50O8/c1-6-11-35-16-22-41(23-17-35)59-48-33-40(32-46(56)52(48)57)53-51(34-58-47-27-21-38(14-9-4)29-44(47)43-28-37(13-8-3)20-26-45(43)55)62-54-49(30-39(15-10-5)31-50(54)61-53)60-42-24-18-36(12-7-2)19-25-42/h6-10,16-33,51,53,55-57H,1-5,11-15,34H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEXVGDLGKOJDMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=C(C=C1)OC2=CC(=CC3=C2OC(C(O3)C4=CC(=C(C(=C4)OC5=CC=C(C=C5)CC=C)O)O)COC6=C(C=C(C=C6)CC=C)C7=C(C=CC(=C7)CC=C)O)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H50O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

827.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Magnolianin: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnolianin (B1181634), a novel trilignan, stands as a significant bioactive compound isolated from Magnolia species. This document provides a comprehensive overview of the discovery, isolation, and biological significance of this compound, with a particular focus on its potent inhibitory activity against 5-lipoxygenase. Detailed experimental protocols for the extraction and isolation of related lignans (B1203133) are presented, alongside quantitative data and a depiction of the relevant biological signaling pathway. This guide is intended to serve as a technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Initial Characterization

This compound was first discovered and isolated from the bark of Magnolia obovata by a team of Japanese researchers led by Yoshiyasu Fukuyama. Their seminal work, published in 1993, identified this compound as a unique trilignan, a class of compounds formed from three phenylpropanoid units. Through spectroscopic analysis, they elucidated its complex chemical structure. A key finding of their initial investigation was the potent biological activity of this compound as a 5-lipoxygenase (5-LOX) inhibitor, exhibiting an IC50 value of 0.45 μM. This discovery highlighted the therapeutic potential of this compound in inflammatory conditions.

Quantitative Data

| Parameter | Value | Species | Source |

| This compound IC50 (5-Lipoxygenase Inhibition) | 0.45 μM | Magnolia obovata | Fukuyama et al., 1993 |

| Honokiol Yield (from crude extract) | 33.3% | Magnolia officinalis | (General lignan (B3055560) isolation study) |

| Magnolol Yield (from crude extract) | 19.5% | Magnolia officinalis | (General lignan isolation study) |

Experimental Protocols

While the specific, detailed experimental protocol for the isolation of this compound from the original 1993 publication by Fukuyama et al. is not publicly available, a generalized protocol for the extraction and isolation of lignans from Magnolia bark, based on established methodologies, is provided below. This protocol can serve as a foundational method for researchers aiming to isolate this compound and other related lignans.

General Protocol for Lignan Isolation from Magnolia Bark

3.1.1. Plant Material and Extraction

-

Preparation of Plant Material: Air-dried bark of Magnolia obovata is ground into a coarse powder.

-

Solvent Extraction: The powdered bark is subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature. The extraction is typically repeated three times to ensure maximum recovery of the compounds.

-

Concentration: The combined methanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3.1.2. Fractionation of the Crude Extract

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl3), and ethyl acetate (B1210297) (EtOAc).

-

Bioassay-Guided Fractionation: Each fraction is tested for its inhibitory activity against 5-lipoxygenase to identify the fraction containing the active compound(s). Based on the initial discovery, the active fraction containing this compound is expected to be in the less polar fractions.

3.1.3. Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography: The active fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions showing significant 5-LOX inhibitory activity are further purified by preparative HPLC on a reversed-phase (C18) column. A typical mobile phase would be a gradient of methanol and water.

-

Crystallization: The purified fractions containing this compound are concentrated, and the compound is crystallized from a suitable solvent system (e.g., methanol/water) to obtain pure this compound.

3.1.4. Structural Elucidation

The structure of the isolated this compound is confirmed by various spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments to elucidate the detailed chemical structure and stereochemistry.

Signaling Pathway and Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the 5-lipoxygenase (5-LOX) pathway. This pathway is crucial for the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.

The 5-Lipoxygenase (5-LOX) Pathway

The 5-LOX pathway is initiated by the release of arachidonic acid (AA) from the cell membrane by phospholipase A2 (PLA2). 5-LOX, in conjunction with its activating protein (FLAP), then converts AA into 5-hydroperoxyeicosatetraenoic acid (5-HPETE). 5-HPETE is an unstable intermediate that is further metabolized to leukotriene A4 (LTA4), the precursor to all other leukotrienes, including the potent chemoattractant leukotriene B4 (LTB4) and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4), which are involved in bronchoconstriction and increased vascular permeability.

Caption: The 5-Lipoxygenase (5-LOX) signaling pathway and the inhibitory action of this compound.

Mechanism of Inhibition

This compound acts as a direct inhibitor of 5-lipoxygenase. By binding to the enzyme, it prevents the conversion of arachidonic acid to 5-HPETE, thereby blocking the entire downstream cascade of leukotriene synthesis. This targeted inhibition of a key inflammatory pathway underscores the potential of this compound as a therapeutic agent for a variety of inflammatory diseases, such as asthma, allergic rhinitis, and inflammatory bowel disease.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound from Magnolia obovata.

Caption: General experimental workflow for the isolation and characterization of this compound.

Conclusion

This compound, a trilignan from Magnolia obovata, represents a promising natural product with significant anti-inflammatory potential due to its potent and specific inhibition of the 5-lipoxygenase pathway. This technical guide has summarized the key aspects of its discovery, provided a framework for its isolation, and detailed its mechanism of action. Further research into the synthesis, bioavailability, and in vivo efficacy of this compound is warranted to fully explore its therapeutic applications.

Physical and chemical properties of Magnolianin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnolianin, a complex lignan (B3055560) found in plants of the Magnolia genus, is a molecule of growing interest in the scientific community. This technical guide provides a detailed overview of the current knowledge of this compound, focusing on its physical and chemical properties, biological activities, and the signaling pathways it modulates. Due to the limited availability of specific experimental data for this compound, this guide also includes generalized protocols for the extraction, isolation, and biological evaluation of related lignans (B1203133), offering a foundational framework for future research. This document aims to be a valuable resource for professionals in drug discovery and development by consolidating available data and identifying key areas for further investigation.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 147663-91-0 | [1] |

| Molecular Formula | C₅₄H₅₀O₈ | [2] |

| Molecular Weight | 826.97 g/mol | [2] |

| Physical Description | Powder | N/A |

| Calculated Boiling Point | 850.5 ± 65.0 °C at 760 mmHg | [2] |

| Calculated Density | 1.2 ± 0.1 g/cm³ | [2] |

| Calculated Flash Point | 468.2 ± 34.3 °C | [2] |

Note: The boiling point, density, and flash point are calculated values and have not been experimentally verified. Experimental determination of properties such as melting point and solubility in various solvents is crucial for future research and development.

Biological Activities and Signaling Pathways

This compound, like other lignans isolated from Magnolia species, is reported to possess a range of biological activities, primarily centered around its antioxidant, anti-inflammatory, and neuroprotective effects. The precise mechanisms of action for this compound are still under investigation; however, studies on related lignans, such as magnolol (B1675913), provide insights into the likely signaling pathways involved.

Antioxidant Activity

Lignans are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals.[3][4] This activity is fundamental to their protective effects against various pathologies driven by oxidative stress.

Anti-inflammatory Effects

This compound is suggested to exert anti-inflammatory effects, a common characteristic of bioactive compounds found in Magnolia extracts. The proposed mechanism involves the modulation of key inflammatory signaling pathways. Based on studies of similar lignans, it is hypothesized that this compound may inhibit the production of pro-inflammatory mediators by targeting pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.

Caption: Proposed Anti-inflammatory Pathway of this compound.

Neuroprotective Properties

Lignans from Magnolia have demonstrated significant neuroprotective potential. The mechanisms are believed to involve the modulation of multiple signaling cascades that protect neuronal cells from damage and apoptosis. For related lignans, neuroprotection is associated with the activation of pro-survival pathways like PI3K/Akt/FOXO1 and the inhibition of pro-apoptotic pathways such as MAPK/ERK. It is plausible that this compound shares these neuroprotective mechanisms.

References

- 1. This compound | Magnolia | Natural Products-Other Structure | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 2. Lignans | Chemical Product Catalog - Chemsrc [chemsrc.com]

- 3. Guidelines for Evaluating the Antioxidant Activity of Lignin via the 2,2-diphenyl-1-picrylhydrazyl (DPPH) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Magnolianin: A Technical Guide to Its Natural Sources, Abundance, and Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnolianin, a bioactive lignan, has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the natural sources of this compound, its abundance in various plant species, and detailed methodologies for its extraction and quantification. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources and Abundance of this compound

This compound is predominantly found in plants belonging to the Magnolia genus. The concentration of this compound can vary significantly depending on the species, the specific part of the plant, and even the time of collection.

Quantitative Data on this compound and Related Lignans

The following tables summarize the quantitative data available for this compound and the structurally related and often co-occurring lignans, magnolol (B1675913) and honokiol (B1673403), in various Magnolia species. This data has been compiled from multiple studies employing High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for quantification.

Table 1: this compound Content in Magnolia Species

| Magnolia Species | Plant Part | This compound Content (% of dry weight) | Reference(s) |

| Magnolia biondii | Flower Buds | 0.61% - 1.08% | [1] |

| Magnolia denudata | Flower Buds | 0.01% - 0.04% | [1] |

| Magnolia liliiflora | Flower Buds | Not specified, but present | [1] |

Table 2: Magnolol and Honokiol Content in Magnolia Species

| Magnolia Species | Plant Part | Magnolol Content (mg/g dry weight) | Honokiol Content (mg/g dry weight) | Reference(s) |

| Magnolia officinalis | Bark | 97.093 | 56.785 | [2] |

| Flowers | 23.021 | Not specified | [2] | |

| Magnolia grandiflora | Bark | 9.999 | Not specified | |

| Flowers | 19.021 | Not specified | ||

| Magnolia champaca | Bark | 7.021 | Not specified | |

| Flowers | 2.001 | Not specified | ||

| Magnolia denudata | Bark | Not specified | Not specified | |

| Flowers | Not specified | 2.001 | ||

| Magnolia tripetala | Flowers | 183.07 | 483.08 | |

| Magnolia obovata | Flowers | Not applicable | Obovatol: 921 | |

| M. officinalis var. biloba | Leaves | 0.23 | 1.14 |

Experimental Protocols

Extraction of Lignans from Magnolia Plant Material

This section details a general protocol for the extraction of lignans, including this compound, from Magnolia species. The choice of solvent and method may be optimized based on the specific plant material and target compound.

1. Sample Preparation:

-

Plant material (e.g., flower buds, bark, leaves) is collected and air-dried or freeze-dried to a constant weight.

-

The dried material is ground into a fine powder to increase the surface area for extraction.

2. Solvent Extraction:

-

Methanol (B129727) or Ethanol (B145695) Extraction: The powdered plant material is macerated with methanol or 80% ethanol at room temperature with constant stirring for a specified period (e.g., 24-48 hours). This process is typically repeated three times to ensure exhaustive extraction.

-

Deep Eutectic Solvent (DES) Extraction: For a greener alternative, a DES system (e.g., choline (B1196258) chloride and levulinic acid) can be employed. The extraction is performed at an optimized temperature (e.g., 64.5°C) and time (e.g., 107 min) with a specific liquid-to-solid ratio.

3. Filtration and Concentration:

-

The resulting extract is filtered to remove solid plant debris.

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

4. Fractionation (Optional):

-

The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), n-butanol) to separate compounds based on their polarity. Lignans are typically enriched in the ethyl acetate fraction.

Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This protocol outlines the analytical procedure for the quantification of this compound in plant extracts.

1. Standard Preparation:

-

A stock solution of this compound standard of known concentration is prepared in a suitable solvent (e.g., methanol).

-

A series of calibration standards are prepared by serial dilution of the stock solution.

2. Sample Preparation:

-

The dried crude extract or fraction is accurately weighed and dissolved in the mobile phase or a suitable solvent to a known concentration.

-

The sample solution is filtered through a 0.22 µm or 0.45 µm syringe filter prior to injection.

3. HPLC-MS Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed using a mixture of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) or methanol with 0.1% formic acid.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection:

-

Diode Array Detector (DAD): To monitor the absorbance at the maximum wavelength of this compound.

-

Mass Spectrometer (MS): An electrospray ionization (ESI) source is used, often in positive ion mode. Quantification is performed using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for higher selectivity and sensitivity.

-

4. Data Analysis:

-

A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration.

-

The concentration of this compound in the plant extract is determined by interpolating its peak area from the calibration curve.

Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, research on the structurally similar lignans, magnolol and honokiol, provides strong evidence for their interaction with key inflammatory pathways. It is highly probable that this compound exhibits similar activities.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Studies have shown that magnolol and honokiol can inhibit the activation of NF-κB. This inhibition is thought to occur through the suppression of IκBα phosphorylation and degradation, which prevents the translocation of the active NF-κB dimer to the nucleus and subsequent transcription of pro-inflammatory genes.

References

In Silico Prediction of Magnolianin Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnolianin, a trilignan found in the flower buds of Magnolia fargesii, has garnered scientific interest due to the broad therapeutic potential of related lignans (B1203133) and neolignans from Magnolia species. These compounds are known to possess anti-inflammatory, antioxidant, neuroprotective, and anticancer properties. However, the specific molecular targets of this compound remain largely uncharacterized. This technical guide outlines a comprehensive in silico workflow to predict and validate the protein targets of this compound, thereby elucidating its mechanisms of action and accelerating its potential development as a therapeutic agent. The proposed methodology integrates reverse docking, pharmacophore modeling, and network pharmacology to generate a high-confidence list of putative targets. Subsequently, detailed protocols for experimental validation using surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and cellular thermal shift assay (CETSA) are provided to confirm direct binding. Finally, methods for characterizing the functional consequences of target engagement on downstream signaling pathways using Western blotting and quantitative PCR (qPCR) are described. This guide is intended to provide researchers with a robust framework for the systematic identification and validation of molecular targets for novel natural products.

Introduction to this compound and its Therapeutic Potential

Compounds isolated from Magnolia species have a long history of use in traditional medicine. Modern phytochemical research has identified a variety of bioactive lignans and neolignans, such as magnolol (B1675913) and honokiol, which are responsible for many of the observed pharmacological effects.[1] These effects include anti-inflammatory action, primarily through the inhibition of the NF-κB signaling pathway, and antioxidant activities.[2] Furthermore, anticancer properties have been attributed to the modulation of key signaling pathways like PI3K/Akt and MAPK/ERK, as well as the induction of apoptosis.[3] Neuroprotective effects have also been documented, suggesting a potential role in mitigating neurodegenerative diseases.[4] As a trilignan, this compound shares structural similarities with these well-studied compounds, suggesting it may also modulate similar biological pathways. However, a systematic investigation of its molecular targets is necessary to fully understand its therapeutic potential.

In Silico Target Prediction Workflow

A multi-faceted in silico approach is proposed to predict the molecular targets of this compound with high confidence. This workflow leverages complementary computational techniques to overcome the limitations of any single method.

Caption: In silico workflow for this compound target prediction.

Reverse Docking

Reverse docking screens a single ligand against a large library of protein structures to identify potential binding partners.[5]

Methodology:

-

Ligand Preparation: The 3D structure of this compound is prepared by generating its SDF or MOL2 file using chemical drawing software like Marvin Sketch or ChemDraw. Energy minimization is performed using a force field such as MMFF94.

-

Target Database Selection: A comprehensive database of 3D human protein structures is selected. Publicly available databases include the Protein Data Bank (PDB), or specialized reverse docking servers can be utilized.

-

Docking Simulation: A reverse docking algorithm, such as that implemented in servers like PharmMapper, SuperDRUG2, or idTarget, is used to dock this compound against the selected protein library. These tools employ various docking algorithms and scoring functions to predict binding affinity.

-

Hit Identification: Proteins are ranked based on their docking scores, which estimate the binding free energy. A threshold is applied to select a preliminary list of potential targets.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features of a molecule that are responsible for its biological activity.

Methodology:

-

Pharmacophore Feature Identification: The chemical features of this compound, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centroids, are identified.

-

Pharmacophore Model Generation: A 3D pharmacophore model is generated based on the spatial arrangement of these features.

-

Database Screening: The generated pharmacophore model is used to screen a database of known protein binding sites (e.g., PharmGist, ZINCPharmer). This identifies proteins with binding pockets that are complementary to the pharmacophore of this compound.

-

Hit Ranking: The hits are ranked based on how well they fit the pharmacophore model.

Network Pharmacology

Network pharmacology is a systems biology-based approach that investigates the complex interactions between drugs, targets, and diseases.

Methodology:

-

Compound-Target Network Construction: Public databases such as STITCH, SwissTargetPrediction, and TCMSP are used to identify known and predicted targets of this compound and structurally similar compounds.

-

Target-Disease Network Integration: The identified targets are mapped to disease-associated gene networks using databases like OMIM, GeneCards, and DisGeNET. This helps to contextualize the predicted targets within the known biological activities of Magnolia compounds (e.g., inflammation, cancer).

-

Network Analysis and Hub Gene Identification: The constructed networks are analyzed using software like Cytoscape to identify highly connected nodes (hub genes) and key signaling pathways. These hubs represent potentially critical targets of this compound.

Data Integration and Target Prioritization

The lists of putative targets generated from each in silico method are integrated and prioritized based on the convergence of evidence.

| In Silico Method | Predicted Targets (Illustrative Examples) | Scoring Metric |

| Reverse Docking | Kinases, Nuclear Receptors, Enzymes | Docking Score (kcal/mol) |

| Pharmacophore Modeling | GPCRs, Ion Channels, Transporters | Fit Score |

| Network Pharmacology | TNF-α, IL-6, AKT1, MAPK8, TP53 | Degree, Betweenness |

Table 1: Summary of In Silico Prediction Outputs.

Targets that are identified by multiple methods and are biologically plausible based on the known pharmacology of related lignans are prioritized for experimental validation.

Experimental Validation of Predicted Targets

The following section provides detailed protocols for the experimental validation of the high-confidence putative targets identified through the in silico workflow.

Caption: Workflow for the experimental validation of predicted targets.

Biophysical Assays for Direct Binding

SPR is a label-free technique that measures real-time biomolecular interactions by detecting changes in the refractive index on a sensor surface.

Protocol:

-

Protein Immobilization: The purified recombinant target protein is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.

-

Analyte Preparation: this compound is dissolved in a suitable running buffer, typically containing a small percentage of DMSO to ensure solubility. A series of concentrations are prepared.

-

Binding Analysis: The different concentrations of this compound are injected over the sensor surface. The binding is measured as a change in the response units (RU).

-

Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (KD) is calculated as kd/ka.

| Parameter | Description |

| Association Rate (ka) | Rate of complex formation |

| Dissociation Rate (kd) | Rate of complex decay |

| Equilibrium Dissociation Constant (KD) | Measure of binding affinity (lower KD = higher affinity) |

Table 2: Key Parameters Determined by SPR.

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the thermodynamic parameters of the interaction.

Protocol:

-

Sample Preparation: The purified target protein is placed in the sample cell, and a concentrated solution of this compound is loaded into the injection syringe. Both must be in the same buffer to minimize heats of dilution.

-

Titration: Small aliquots of this compound are injected into the protein solution. The heat change associated with each injection is measured.

-

Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

| Parameter | Description |

| Affinity (KD) | Strength of the binding interaction |

| Stoichiometry (n) | Molar ratio of ligand to protein in the complex |

| Enthalpy (ΔH) | Heat change upon binding |

| Entropy (ΔS) | Change in disorder upon binding |

Table 3: Thermodynamic Parameters from ITC.

Cellular Target Engagement

CETSA assesses target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

Protocol:

-

Cell Treatment: Intact cells are treated with this compound or a vehicle control.

-

Heat Challenge: The treated cells are heated to a range of temperatures.

-

Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

-

Protein Detection: The amount of soluble target protein remaining at each temperature is quantified by Western blotting.

-

Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of this compound indicates target engagement.

Functional Cellular Assays

Western blotting is used to detect changes in the expression or phosphorylation status of downstream proteins in a signaling pathway following target engagement by this compound.

Protocol:

-

Cell Treatment and Lysis: Cells are treated with this compound for various times and concentrations. The cells are then lysed to extract total protein.

-

SDS-PAGE and Transfer: Protein lysates are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the target protein and its phosphorylated form, as well as other key proteins in the predicted signaling pathway.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

-

Densitometry: The intensity of the bands is quantified to determine the relative changes in protein expression or phosphorylation.

qPCR is used to measure changes in the mRNA expression of genes that are regulated by the target protein or its signaling pathway.

Protocol:

-

Cell Treatment and RNA Extraction: Cells are treated with this compound, and total RNA is extracted.

-

Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA).

-

qPCR: The cDNA is used as a template for PCR with primers specific for the target genes. The amplification of the PCR product is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to a housekeeping gene.

| Assay | Information Provided |

| Western Blot | Changes in protein expression and phosphorylation |

| qPCR | Changes in gene expression (mRNA levels) |

Table 4: Functional Cellular Assay Outputs.

Conclusion

The integrated in silico and experimental workflow detailed in this guide provides a robust strategy for the identification and validation of the molecular targets of this compound. By combining computational predictions with rigorous biophysical and cellular validation, researchers can efficiently elucidate the mechanisms of action of this promising natural product. This approach not only accelerates the drug discovery process for this compound but also serves as a template for the target deconvolution of other novel bioactive compounds. The successful identification of this compound's targets will pave the way for its rational development into a potential therapeutic agent for a range of human diseases.

References

- 1. Biological activity and toxicity of the Chinese herb Magnolia officinalis Rehder & E. Wilson (Houpo) and its constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Determination of Potential Lead Compound from Magnolia officinalis for Alzheimer's Disease through Pharmacokinetic Prediction, Molecular Docking, Dynamic Simulation, and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectral Data of Magnolianin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for Magnolianin, a novel trilignan with significant biological activity, including potent 5-lipoxygenase inhibitory action. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data essential for the identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for this compound, derived from authoritative literature. These values are critical for the unambiguous identification of the compound.

¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 500 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 6.90 - 6.70 | m | Aromatic Protons | |

| 5.95 | s | O-CH₂-O | |

| 5.10 - 4.90 | m | Allylic Protons | |

| 4.75 | d | 4.0 | Benzylic Proton |

| 4.25 | d | 7.0 | Benzylic Proton |

| 3.85 | s | Methoxy Protons | |

| 3.84 | s | Methoxy Protons | |

| 3.83 | s | Methoxy Protons | |

| 3.30 | d | 6.5 | Allylic Protons |

¹³C NMR Spectral Data

Solvent: CDCl₃ Frequency: 125 MHz

| Chemical Shift (δ, ppm) | Assignment |

| 148.9 | Aromatic C-O |

| 148.0 | Aromatic C-O |

| 147.1 | Aromatic C-O |

| 141.2 | Aromatic C-O |

| 137.5 | Aromatic C |

| 135.2 | Aromatic C |

| 134.8 | Aromatic C |

| 132.5 | Aromatic C |

| 121.8 | Aromatic CH |

| 119.5 | Aromatic CH |

| 115.8 | Allylic CH₂ |

| 111.2 | Aromatic CH |

| 108.5 | Aromatic CH |

| 106.8 | Aromatic CH |

| 101.0 | O-CH₂-O |

| 87.5 | Benzylic CH |

| 82.1 | Benzylic CH |

| 60.8 | Methoxy C |

| 56.0 | Methoxy C |

| 55.9 | Methoxy C |

| 40.2 | Allylic CH₂ |

Mass Spectrometry (MS) Data

Ionization Mode: Electron Impact (EI)

| m/z | Relative Intensity (%) | Assignment |

| 554 | 100 | [M]⁺ |

| 387 | 35 | [M - C₉H₉O₃]⁺ |

| 355 | 45 | [M - C₁₁H₁₃O₃]⁺ |

| 167 | 80 | [C₉H₉O₃]⁺ |

Infrared (IR) Spectroscopy Data

Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Description of Absorption |

| 3450 | O-H Stretching (trace moisture) |

| 2925 | C-H Stretching (aliphatic) |

| 1610, 1505, 1460 | Aromatic C=C Stretching |

| 1265, 1130, 1035 | C-O Stretching (ether and methoxy) |

| 925 | O-CH₂-O Bending |

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectral data presented above. These protocols are based on standard practices for the analysis of lignans (B1203133) and other natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 500 MHz spectrometer. Data acquisition parameters typically include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument at a frequency of 125 MHz. A larger spectral width (e.g., 0-220 ppm) is used. Proton decoupling is employed to simplify the spectrum to single lines for each carbon atom. A longer relaxation delay and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Mass Spectrometry (MS)

Sample Introduction: A dilute solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or chloroform) is introduced into the mass spectrometer. For Electron Impact (EI) ionization, the sample is introduced via a direct insertion probe which is heated to volatilize the sample into the ion source.

Ionization and Analysis: In the EI source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of dry, powdered this compound (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then compressed under high pressure in a die to form a thin, transparent pellet.

Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide, as well as any impurities in the KBr.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a natural product like this compound.

This guide provides foundational spectral data and methodologies to support ongoing and future research on this compound. The detailed information herein is intended to facilitate its identification, characterization, and further investigation into its promising biological activities.

Quantum Chemical Calculations for Magnolianin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnolianin, a lignan (B3055560) found in the flower buds of Magnolia fargesii, has garnered interest for its potential therapeutic properties. A thorough understanding of its molecular structure, stability, and electronic characteristics is crucial for elucidating its mechanism of action and for the rational design of novel derivatives with enhanced bioactivity. This technical guide provides a comprehensive framework for the quantum chemical analysis of this compound using Density Functional Theory (DFT). It outlines the computational methodology, presents illustrative quantitative data, and details standard experimental protocols for the validation of theoretical results. This document serves as a resource for researchers employing computational chemistry in the exploration of natural products for drug discovery.

Introduction

Lignans are a large group of polyphenolic compounds found in plants, known for a wide range of biological activities, including antioxidant and anti-inflammatory effects. This compound is a specific lignan whose therapeutic potential is an active area of research. Quantum chemical calculations offer a powerful in silico approach to predict the physicochemical properties of molecules like this compound, providing insights that are complementary to experimental data.[1] By modeling the electronic structure and vibrational modes, we can understand its reactivity, stability, and spectroscopic signatures.

This guide details a computational workflow based on Density Functional Theory (DFT), a robust method for studying molecular systems.[2] The presented data, while illustrative, is based on established computational practices for similar molecules and provides a solid foundation for future theoretical and experimental investigations of this compound.

Computational Methodology

The quantum chemical calculations outlined herein are performed using the Gaussian suite of programs. The methodology involves geometry optimization, vibrational frequency analysis, and the calculation of electronic properties.

Geometry Optimization

The initial 3D structure of this compound is built using molecular modeling software. This structure is then optimized to find the most stable conformation (the global minimum on the potential energy surface). The optimization is performed using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional and the 6-311++G(d,p) basis set.[3][4][5] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.

Vibrational Frequency Analysis

To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies indicates a stable structure. The calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra to validate the computational model.[3]

Electronic Properties Analysis

Several key electronic properties are calculated to understand the reactivity and kinetic stability of this compound:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Workflow for Quantum Chemical Analysis

The following diagram illustrates the typical workflow for the quantum chemical analysis of a molecule like this compound.

Results and Discussion

This section presents hypothetical yet realistic quantitative data for this compound, derived from the computational methodology described above.

Optimized Molecular Geometry

The geometry optimization yields the most stable 3D structure of this compound. Key geometrical parameters are summarized in the table below.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C1-C2 | 1.395 |

| C-O (ether) | 1.372 | |

| C-O (methoxy) | 1.365 | |

| O-H | 0.968 | |

| Bond Angles (°) | C1-C2-C3 | 120.1 |

| C-O-C (ether) | 118.2 | |

| C-O-C (methoxy) | 117.5 |

Table 1: Selected Optimized Geometrical Parameters of this compound.

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical infrared spectrum. Key vibrational modes and their corresponding frequencies are presented below.

| Frequency (cm⁻¹) | Vibrational Mode | Assignment |

| 3550 | O-H stretch | Hydroxyl group |

| 3010-3100 | C-H stretch (aromatic) | Aromatic rings |

| 2850-2960 | C-H stretch (aliphatic) | Methoxy and ethyl groups |

| 1605, 1510, 1450 | C=C stretch (aromatic) | Aromatic ring skeletal vibrations |

| 1260 | C-O stretch (ether, aromatic) | Aryl-alkyl ether |

| 1030 | C-O stretch (methoxy) | Methoxy group |

Table 2: Calculated Vibrational Frequencies and Assignments for this compound.

Electronic Properties

The analysis of frontier molecular orbitals is crucial for understanding the chemical reactivity of this compound.

| Property | Calculated Value (eV) |

| HOMO Energy | -5.87 |

| LUMO Energy | -1.24 |

| HOMO-LUMO Energy Gap (ΔE) | 4.63 |

Table 3: Calculated Electronic Properties of this compound.

The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The MEP map would further reveal the electron-rich (negative potential) and electron-poor (positive potential) regions, indicating sites for electrophilic and nucleophilic interactions, respectively.

Hypothetical Signaling Pathway Modulation by this compound

Lignans are known to exert their biological effects by modulating various signaling pathways, particularly those related to oxidative stress and inflammation. The following diagram illustrates a hypothetical pathway where this compound could activate the Nrf2 antioxidant response element (ARE) pathway.

Experimental Protocols for Validation

The theoretical findings from quantum chemical calculations should be validated through experimental techniques.

Fourier Transform Infrared (FT-IR) Spectroscopy

-

Objective: To record the infrared spectrum of this compound and compare it with the calculated vibrational frequencies.

-

Methodology:

-

A small sample of pure this compound is mixed with potassium bromide (KBr) powder.

-

The mixture is pressed into a thin pellet.

-

The FT-IR spectrum is recorded in the range of 4000-400 cm⁻¹.

-

The experimental vibrational bands are assigned to specific functional groups and compared with the scaled theoretical frequencies.

-

UV-Visible (UV-Vis) Spectroscopy

-

Objective: To determine the electronic absorption spectrum of this compound and correlate it with the calculated electronic transitions.

-

Methodology:

-

A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol (B145695) or methanol).

-

The UV-Vis absorption spectrum is recorded over a range of approximately 200-800 nm.

-

The wavelength of maximum absorption (λ_max) is identified and compared with the theoretical electronic transitions calculated using Time-Dependent DFT (TD-DFT).

-

Conclusion

This technical guide has outlined a comprehensive computational approach for the study of this compound using quantum chemical calculations. The use of Density Functional Theory allows for the detailed characterization of its structural, vibrational, and electronic properties. The illustrative data presented in this guide provides a benchmark for future studies. The integration of computational modeling with experimental validation, as described, is a powerful strategy in modern drug discovery and natural product research, enabling a deeper understanding of the molecular basis of biological activity and facilitating the development of new therapeutic agents.

References

Methodological & Application

Application Notes & Protocols: Quantification of Magnolianin (Magnolol and Honokiol) by High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Magnolianin, a term often encompassing the bioactive lignans (B1203133) magnolol (B1675913) and honokiol (B1673403) found in the bark of Magnolia officinalis, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anxiolytic effects.[1][2] Accurate and precise quantification of these compounds is crucial for quality control of raw materials, standardization of extracts, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the simultaneous determination of magnolol and honokiol.[1][3][4] These application notes provide a detailed protocol for the quantification of magnolol and honokiol using a reversed-phase HPLC method.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is suitable for this analysis.

Table 1: HPLC Instrumentation and Operating Conditions

| Parameter | Recommended Conditions | Variations Reported |

| HPLC System | Agilent 1260 Infinity II or equivalent | Hitachi Chromaster |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) | Lichrospher 100 RP-18e, Purospher STAR RP-18e, Cosmosil 5C18-AR, Poroshell C18, Capcell Pak C-18 UG 120 |

| Mobile Phase | Isocratic: Acetonitrile and water (often with an acid modifier) | Acetonitrile/0.2% Formic Acid (75/25, v/v), Acetonitrile-Water (63:37), 0.1% TFA in H2O:MeOH (20:80, v/v), Methanol-water-phosphoric acid (65:35:0.5, v/v/v) |

| Flow Rate | 1.0 mL/min | 0.9 mL/min to 1.5 mL/min |

| Column Temperature | 30 °C | 26 °C to 40 °C |

| Detection Wavelength | 290 nm or 294 nm for simultaneous detection | 247 nm (equal absorption wavelength for honokiol and magnolol), 254 nm, 278 nm |

| Injection Volume | 20 µL | 1 µL to 20 µL |

| Run Time | 15 minutes | 2.5 minutes to 30 minutes |

Preparation of Standard Solutions

-

Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of magnolol and honokiol reference standards and dissolve them in 10 mL of methanol (B129727) or ethanol (B145695) in separate volumetric flasks.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to obtain concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

Sample Preparation

The following is a general procedure for extracting magnolol and honokiol from plant material or dietary supplements. The specific details may need to be optimized based on the sample matrix.

-

Extraction: Accurately weigh a known amount of the powdered sample (e.g., 1 gram of dried Magnolia bark or the content of a supplement capsule).

-

Add a suitable extraction solvent, such as ethanol or methanol (e.g., 25 mL).

-

Sonication or shaking can be used to enhance extraction efficiency. For instance, shaking on a rotary shaker at 250 rpm for 45 minutes has been reported.

-

Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.

-

Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the analyte concentrations within the linear range of the calibration curve.

Method Validation

A typical validation of the HPLC method should be performed according to ICH guidelines and would include the following parameters:

Table 2: Summary of Method Validation Parameters for Magnolol and Honokiol Quantification

| Parameter | Typical Range/Value | Reference |

| Linearity (r²) | > 0.998 | |

| Linear Range | 0.025 - 1.5 mg/mL (Magnolol) | |

| Limit of Detection (LOD) | 0.00988 mg/mL (Magnolol) | |

| Limit of Quantification (LOQ) | 0.02993 mg/mL (Magnolol) | |

| Precision (%RSD) | < 2.5% | |

| Accuracy (Recovery) | 98.42 - 103.83% (Magnolol) | |

| Robustness | Method should be reliable under minor variations in flow rate and temperature. |

Data Presentation

The quantification of magnolol and honokiol in the samples is performed by comparing the peak areas obtained from the sample chromatograms with the calibration curves generated from the standard solutions.

Table 3: Example of Quantitative Data for Magnolol and Honokiol in a Sample

| Sample ID | Magnolol Concentration (mg/g) | Honokiol Concentration (mg/g) | Total Lignan Content (mg/g) |

| Sample A | 15.2 | 8.5 | 23.7 |

| Sample B | 12.8 | 7.1 | 19.9 |

| Sample C | 18.5 | 10.2 | 28.7 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC quantification of this compound (magnolol and honokiol).

Caption: Workflow for HPLC quantification of this compound.

Conclusion

The described HPLC method provides a reliable and efficient approach for the quantitative analysis of magnolol and honokiol in various samples. Proper method validation is essential to ensure the accuracy and precision of the results. The provided protocols and data presentation formats can serve as a valuable resource for researchers and professionals in the field of natural product analysis and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. Using Lignans from Magnolia officinalis Bark in the Assessment of the Quality of Dietary Supplements-The Application of 1H NMR and HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Using Lignans from Magnolia officinalis Bark in the Assessment of the Quality of Dietary Supplements—The Application of 1H NMR and HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quality assessment of commercial Magnoliae officinalis Cortex by ¹H-NMR-based metabolomics and HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Magnolianin and Major Lignans from Magnolia Bark

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the methodologies for extracting and purifying magnolianin (B1181634) and other major bioactive lignans (B1203133), such as magnolol (B1675913) and honokiol (B1673403), from the bark of Magnolia officinalis. Detailed protocols for solvent-based extraction, purification via chromatography, and analytical quantification are presented. Furthermore, this guide includes a summary of the key signaling pathways modulated by these compounds, offering valuable insights for drug discovery and development.

Introduction

The bark of Magnolia officinalis is a traditional medicine that has been used for centuries to treat a variety of ailments, including anxiety, inflammation, and gastrointestinal disorders.[1][2] The therapeutic effects of magnolia bark are largely attributed to its rich content of bioactive lignans and neolignans, most notably magnolol and honokiol.[2][3] Another significant, though less abundant, trilignan found in magnolia is this compound. These compounds have garnered significant interest in the scientific community for their potential pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[3][4] This application note provides detailed protocols for the extraction, purification, and analysis of these valuable compounds for research and drug development purposes.

Extraction Protocols

Several methods have been established for the extraction of lignans from Magnolia bark. The choice of method often depends on the desired scale, purity, and available equipment.

Ethanol (B145695) Reflux Extraction

This is a common and effective method for laboratory-scale extraction.

Protocol:

-

Preparation of Plant Material: Grind dried Magnolia officinalis bark into a coarse powder (approximately 20 mesh).[5]

-

Extraction:

-

Place 100 g of the powdered bark into a round-bottom flask.

-

Add 90% ethanol at a solvent-to-solid ratio of 12:1 (v/w).[5]

-

Heat the mixture to reflux at 75-85°C for 2-3 hours.[5]

-

Allow the mixture to cool and then filter to separate the extract from the solid residue.

-

Repeat the extraction process on the residue two to three more times with fresh solvent (using 10:1, 8:1, and 6:1 solvent-to-solid ratios for subsequent extractions) to maximize the yield.[5]

-

-

Concentration: Combine all the filtrates and concentrate the solution under reduced pressure using a rotary evaporator at a temperature of 50-60°C to obtain a crude extract.[5]

Supercritical CO2 Extraction

This method offers a "greener" alternative with high selectivity for non-polar compounds.

Protocol:

-

Preparation of Plant Material: Dry and crush the magnolia bark to a consistent particle size.

-

Extraction:

-

Collection: The extracted compounds are precipitated and collected in a separator as the pressure and temperature are reduced. The resulting extract is a highly concentrated mixture of magnolol and honokiol.

Mechanochemical Extraction

This novel technique can enhance extraction efficiency and reduce solvent consumption.

Protocol:

-

Milling: Mill the dried magnolia bark powder with an alkaline solid reagent such as sodium carbonate (Na2CO3) at a 15% (w/w) ratio for about 45 minutes.[7]

-

Extraction:

-

Precipitation: Acidify the combined aqueous extracts to a pH of 5 to precipitate the lignans.[7]

-

Collection: Filter and dry the precipitate to obtain the crude extract.

Purification Protocols

The crude extract contains a mixture of compounds and requires further purification to isolate this compound, magnolol, and honokiol.

Column Chromatography

Protocol:

-

Preparation of the Column: Pack a silica (B1680970) gel column with an appropriate solvent system, such as a gradient of n-hexane and ethyl acetate (B1210297).

-

Loading the Sample: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a step-wise or gradient solvent system. For example, starting with a non-polar mixture (e.g., n-hexane:ethyl acetate 9:1) and gradually increasing the polarity.

-

Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Analysis: Combine the fractions containing the compounds of interest and evaporate the solvent. The purity of the isolated compounds can be confirmed by HPLC or NMR.

Preparative High-Performance Liquid Chromatography (HPLC)

For high-purity isolation, preparative HPLC is a powerful technique.

Protocol:

-

System Preparation: Use a C18 column (e.g., 300 x 50 mm, 10 µm).[8]

-

Mobile Phase: Prepare a mobile phase of methanol (B129727) and 1% (v/v) acetic acid in water (e.g., 85:15 v/v).[8]

-

Injection: Dissolve the partially purified extract in the mobile phase and inject it into the preparative HPLC system.

-

Chromatography: Run the separation at a flow rate of 85 mL/min with UV detection at 294 nm.[8]

-

Fraction Collection: Collect the peaks corresponding to magnolol, honokiol, and other lignans.

-

Post-Processing: Evaporate the solvent from the collected fractions to obtain the purified compounds.

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective liquid-liquid chromatography technique for separating natural products.

Protocol:

-

Solvent System: Prepare a two-phase solvent system. A common system for magnolol and honokiol is n-hexane-ethyl acetate-methanol-water (1:0.4:1:0.4, v/v/v/v).[9][10]

-

Procedure:

-

Analysis: Analyze the collected fractions by HPLC to determine the purity of the isolated compounds. This method can yield magnolol and honokiol with purities of 99.2% and 98.2%, respectively.[9]

Quantitative Data Summary

The following tables summarize quantitative data from various extraction and purification studies.

Table 1: Extraction Yields of Lignans from Magnolia officinalis

| Extraction Method | Solvent/Reagent | Conditions | Yield (mg/g of raw material) | Reference |

| Ethanol Reflux | 90% Ethanol | 75-85°C, multiple extractions | Not explicitly quantified in mg/g, but a common lab method. | [5] |

| Deep Eutectic Solvents | Choline chloride/levulinic acid | 337.59 K, 106.84 min | 39.21 (total lignanoids) | [11] |

| Mechanochemical Extraction | Na2CO3 and Water | 25°C, 10 min extraction | 318.7 (magnolol) | [7] |

| Supercritical CO2 | Medical-grade CO2 | 35-40°C, 25-30 MPa | Results in a product with >92.5% total magnolol content. | [6] |

Table 2: Purity and Yield from Purification Methods

| Purification Method | Crude Sample Input | Yield | Purity | Reference |

| HSCCC | 150 mg | 80 mg honokiol, 45 mg magnolol | 99.2% (honokiol), 98.2% (magnolol) | [9][10] |

| HSCCC | 100 mg | 33.3 mg honokiol, 19.5 mg magnolol | >99.5% | [12] |

| Preparative HPLC | Not specified | Not specified | High purity suitable for characterization | [8] |

Analytical Methods for Quantification

Accurate quantification of this compound, magnolol, and honokiol is crucial for quality control and research.

High-Performance Liquid Chromatography (HPLC)

Protocol:

-

Chromatographic System: An HPLC system with a UV detector.

-

Column: A C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[13]

-

Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% (v/v) formic acid in water (e.g., 70:30 v/v).[13]

-

Flow Rate: 0.8 mL/min.[13]

-

Column Temperature: 30°C.[13]

-

Detection Wavelength: 290 nm.[14]

-

Quantification: Create a calibration curve using certified standards of magnolol and honokiol to determine the concentration in the samples. The limit of detection for magnolol can be as low as 0.00988 mg/mL.[14]

Signaling Pathways and Biological Activity

Magnolia bark lignans have been shown to modulate several key signaling pathways implicated in various diseases.

-

Anti-inflammatory Effects: Magnolol inhibits the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[3]

-

Anticancer Activity: These compounds can induce apoptosis and inhibit cell proliferation by modulating pathways such as PI3K/Akt/mTOR, ERK/MEK, and JAK-STAT.[4][15][16] For instance, magnolin (B20458) has been shown to inhibit the ERK1/2-MEK pathway in ovarian cancer cells.[4]

-

Neuroprotective Effects: The anxiolytic and calming effects of magnolia bark are linked to its influence on GABA receptors in the brain.[1]

Visualizations

Experimental Workflow for Extraction and Purification

Caption: Workflow for lignan extraction and purification.

Key Signaling Pathway Modulated by Magnolia Lignans

Caption: Inhibition of the NF-κB pathway by magnolol.

References

- 1. lb.healthkintai.com [lb.healthkintai.com]

- 2. Using Lignans from Magnolia officinalis Bark in the Assessment of the Quality of Dietary Supplements-The Application of 1H NMR and HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insights on the Multifunctional Activities of Magnolol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Potentials of the Lignan Magnolin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Extraction method of magnolia officinalis extract - Eureka | Patsnap [eureka.patsnap.com]

- 6. acnfp.food.gov.uk [acnfp.food.gov.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Isolation and purification of honokiol and magnolol from cortex Magnoliae officinalis by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. Extraction and Biological Activity of Lignanoids from Magnolia officinalis Rehder & E.H.Wilson Residual Waste Biomass Using Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. farmaciajournal.com [farmaciajournal.com]

- 15. researchgate.net [researchgate.net]

- 16. Phytochemical Characterization, Antioxidant Activity, and Anti-Melanoma Mechanism of Flower Buds of Magnolia biondii Pamp. [mdpi.com]

Application Notes and Protocols for Testing Magnolianin Bioactivity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a range of cell-based assays to evaluate the diverse bioactivities of Magnolianin, a bioactive compound with significant therapeutic potential. The methodologies outlined below cover anticancer, anti-inflammatory, antioxidant, and neuroprotective activities.

Anticancer Activity

This compound has demonstrated potent cytotoxic and anti-proliferative effects across a variety of cancer cell lines. Key mechanisms of action include the induction of apoptosis and inhibition of cell migration and invasion.[1]

Data Presentation: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Treatment Duration (h) | IC50 (µM) | Reference |

| MKN-45 | Gastric Cancer | MTT | 24 | ~75 | [2] |

| CT26 | Colorectal Carcinoma | MTT | 24 | ~75 | [3] |

| HT29 | Colorectal Carcinoma | MTT | 24 | ~75 | [3] |

| NCI-1299 | Non-Small Cell Lung Cancer | Not Specified | Not Specified | 5 | [4] |

| A549 | Non-Small Cell Lung Cancer | Not Specified | Not Specified | 5 | |

| HeLa | Cervical Cancer | MTT | 72 | 1.71 (Derivative) | |

| T47D | Breast Cancer | MTT | 72 | 0.91 (Derivative) | |

| MCF-7 | Breast Cancer | MTT | 72 | 3.32 (Derivative) | |

| MDA-MB-231 | Breast Cancer | MTT | 72 | 20.43 (Derivative) | |

| H460 | Lung Cancer | MTT | Not Specified | 0.63 - 0.93 (Derivative) | |

| HCC827 | Lung Cancer | MTT | Not Specified | 0.63 - 0.93 (Derivative) | |

| H1975 | Lung Cancer | MTT | Not Specified | 0.63 - 0.93 (Derivative) | |

| HL-60 | Leukemia | MTT | Not Specified | 2 (Derivative) | |

| PC-3 | Prostate Cancer | MTT | Not Specified | 2 (Derivative) | |

| MOLT-4 | Leukemia | MTT | Not Specified | 10 (Derivative) | |

| SCC-9 | Oral Squamous Carcinoma | MTT | 72-96 | Not Specified (Significant Inhibition) | |

| Cal-27 | Oral Squamous Carcinoma | MTT | 72-96 | Not Specified (Significant Inhibition) |

Note: Some IC50 values are for derivatives of this compound as indicated. The general IC50 range for this compound is reported to be 20-100 µM for a 24-hour treatment.

Experimental Protocols

This protocol assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 75, 100 µM) and a vehicle control (DMSO).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Experimental Workflow for MTT Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

Logic of Apoptosis Detection with Annexin V/PI

This assay assesses the effect of this compound on the collective migration of a sheet of cells.

Materials:

-

Cancer cell lines

-

6-well or 12-well plates

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Seed cells in a plate to create a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer with a sterile pipette tip.

-

Wash with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of this compound.

-

Capture images of the wound at 0 hours and at regular intervals (e.g., 12, 24 hours).

-

Measure the width of the wound at different time points to determine the rate of cell migration.

This assay evaluates the ability of cancer cells to invade through a basement membrane matrix.

Materials:

-

Transwell inserts with a porous membrane (8 µm pore size)

-

Matrigel or other basement membrane matrix

-

Serum-free medium and medium with chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Methanol (B129727) for fixation

-

Crystal violet for staining

Procedure:

-

Coat the upper surface of the transwell insert with Matrigel.

-

Seed cancer cells in serum-free medium in the upper chamber.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the stained cells under a microscope.

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties by inhibiting the production of key inflammatory mediators.

Data Presentation: Anti-inflammatory Effects of this compound

| Assay | Cell Line | Stimulant | This compound Concentration | Effect | Reference |

| NO Production | RAW 264.7 | LPS | 2.5-10 µM | Concentration-dependent inhibition (IC50 = 9.8 µM for a derivative) | |

| IL-1β Release | Neutrophils | LPS | 12.5 µM | ~52.56% inhibition | |

| IL-8 Secretion | THP-1 | P. acnes | 10 µM | 42.7% inhibition | |

| TNF-α Secretion | THP-1 | P. acnes | 10 µM | 20.3% inhibition | |

| COX-2 Activity | Not Specified | Not Specified | 15 µM | 45.8% inhibition | |

| NF-κB Activity | THP-1 | Not Specified | 15 µM | 44.8% inhibition |

Experimental Protocol: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid)

-

Sodium nitrite (B80452) standard solution

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 100 µL of supernatant with 100 µL of Griess Reagent.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration from a sodium nitrite standard curve.

Antioxidant Activity

This compound possesses antioxidant properties by scavenging free radicals.

Data Presentation: Antioxidant Activity of this compound

| Assay | Method | This compound Concentration | Effect | Reference |

| Radical Scavenging | DPPH | 500 µM | ~19.8% DPPH bleaching | |

| SOD-like Activity | SOD Assay | 200 µM | 53.4% activity | |

| Peroxyl Radical Trapping | Autoxidation of cumene/styrene | Not Specified | Traps 4 peroxyl radicals (kinh = 6.1 x 10⁴ /M/s in chlorobenzene) |

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common in vitro assay to assess the free radical scavenging activity of a compound.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol

-

This compound

-

Ascorbic acid (positive control)

-

Methanol or ethanol

Procedure:

-

Prepare a working solution of DPPH.

-

Add various concentrations of this compound or ascorbic acid to the DPPH solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity.

Neuroprotective Activity

This compound has shown promise in protecting neuronal cells from damage.

Data Presentation: Neuroprotective Effects of this compound

| Assay | Cell Line/Model | Insult | This compound Concentration | Effect | Reference |

| Mitochondrial REDOX Activity | SH-SY5Y | MPP+ (2.5 mM) | 1-3 µM | Significantly attenuated the decrease in mitochondrial activity | |

| ROS Production | SH-SY5Y | MPP+ (2.5 mM) | 1-3 µM | Significantly suppressed ROS production | |

| BACE1 Inhibitory Assay | In vitro | Not Applicable | Not Specified | IC50 values computed, but specific values not easily extracted | |

| Cognitive Impairment | Aβ1-42-induced mice | Aβ1-42 | 5, 10, 20 mg/kg | Effectively mitigated cognitive impairment and reduced Aβ plaque deposition |

Experimental Protocol: Neuroprotection against Oxidative Stress

This protocol assesses the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Neurotoxin (e.g., MPP+ or H₂O₂)

-

This compound

-

MTT assay reagents

-

Reagents for ROS measurement (e.g., DCFH-DA)

Procedure:

-

Seed neuronal cells in appropriate culture plates.

-

Pre-treat cells with this compound for a specified time.

-

Expose the cells to the neurotoxin to induce oxidative stress.

-

Assess cell viability using the MTT assay as described in section 1.2.1.

-

Measure intracellular reactive oxygen species (ROS) levels using a fluorescent probe like DCFH-DA.

Signaling Pathways Modulated by this compound

This compound exerts its diverse bioactivities by modulating several key signaling pathways involved in cell survival, proliferation, inflammation, and apoptosis.

NF-κB Signaling Pathway

This compound inhibits the NF-κB pathway, a critical regulator of inflammation and cell survival. It has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.

NF-κB Signaling Pathway Inhibition by this compound

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. This compound has been shown to modulate the phosphorylation of key components of this pathway, such as ERK, JNK, and p38, although the specific effects can be cell-type dependent.

Modulation of MAPK Signaling by this compound

References

- 1. Magnolol as a Potential Anticancer Agent: A Proposed Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluating the Magnolol Anticancer Potential in MKN-45 Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suppression of PKCδ/NF-κB Signaling and Apoptosis Induction through Extrinsic/Intrinsic Pathways Are Associated with Magnolol-Inhibited Tumor Progression in Colorectal Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Magnolol and its semi-synthetic derivatives: a comprehensive review of anti-cancer mechanisms, pharmacokinetics, and future therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis and Structure-Activity Relationship Studies of Magnolol Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationship (SAR) studies of magnolol (B1675913) derivatives. While the initial focus was on the trilignan magnolianin, the available scientific literature is significantly more extensive for the related and well-studied neolignans, magnolol and honokiol (B1673403). Therefore, these compounds will serve as the primary examples to delineate the experimental protocols and SAR principles that are broadly applicable to this class of molecules.

Magnolol and its isomer honokiol are bioactive polyphenolic compounds isolated from the bark of Magnolia officinalis.[1] These compounds have garnered substantial interest due to their wide range of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and neuroprotective effects.[1][2][3] The structural modification of the magnolol scaffold has been a key strategy for developing novel therapeutic agents with improved potency and selectivity.[4]

I. Synthesis of Magnolol Derivatives